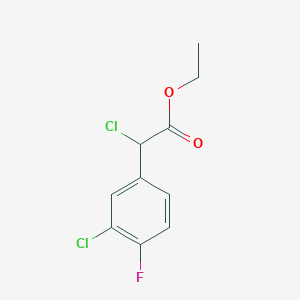
Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate and related compounds often involves complex reactions that introduce functional groups to the carbon structure. For instance, compounds with multifunctional carbon structures, possessing different functional groups on the same carbon atom, can be synthesized through reactions of ethyl bromofluoro- or chlorofluoro-acetate with various heteroatomic nucleophiles, leading to α-functionalised α-fluoroacetates in good yields (Takéuchi et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds related to Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate has been extensively studied. For example, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with similar substituents, has been determined using single-crystal X-ray diffraction, revealing orthorhombic space group and specific unit-cell parameters (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate derivatives involve a variety of interactions and transformations. Notably, the synthesis and properties of 2-(2-chloro-ethoxy)-acetate, a related compound, were explored by preparing derivatives through reactions with alcohol and thionyl chloride, showcasing the versatility and reactivity of these molecules (Guo Ming, 2001).
Physical Properties Analysis
The physical properties of compounds in this class are crucial for understanding their potential applications and behavior in different environments. Studies on similar compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which was synthesized and characterized, including X-ray diffraction studies, provide insights into their crystalline structure and stability under various conditions (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate and related compounds are defined by their functional groups and molecular structure. For example, the synthesis of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights the complex chemical behavior and potential for creating hydroxamic acids and ureas from carboxylic acids, demonstrating the compound's versatility in organic synthesis (Thalluri et al., 2014).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One application area for related chalcone derivatives is as corrosion inhibitors for mild steel in acidic environments. A study demonstrated that derivatives such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate exhibit high inhibition activities, acting as mixed-type inhibitors. The adsorption of these inhibitors on mild steel surfaces follows the Langmuir adsorption model, showcasing their potential to protect against corrosion in industrial applications (Lgaz et al., 2017).
Anticancer Activity
Another structurally similar compound, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, has been synthesized and evaluated for its cytotoxic activity against various human cancer cell lines. The compound showed potent activity, suggesting potential applications in cancer therapy. It also demonstrated inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its use as a dual inhibitor for these critical proteins in cancer pathogenesis (Riadi et al., 2021).
Molecular Docking and Theoretical Investigations
Derivatives of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate have been the subject of molecular docking and theoretical investigations to understand their interaction mechanisms and stability. For instance, adamantane derivatives with fluorophenyl groups have been analyzed for their potential inhibitory activity against specific enzymes, demonstrating the utility of such compounds in designing enzyme inhibitors (Al-Wahaibi et al., 2018).
Environmental Applications
In environmental science, related compounds have been employed in methods for determining toxic compounds like tributyltin and triphenyltin in sediments, highlighting their role in environmental monitoring and pollution assessment (Graupera et al., 1999).
Eigenschaften
IUPAC Name |
ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)9(12)6-3-4-8(13)7(11)5-6/h3-5,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVIXJUEWMBJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)
![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)
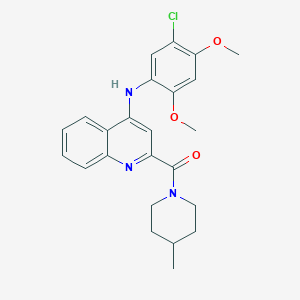
![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)
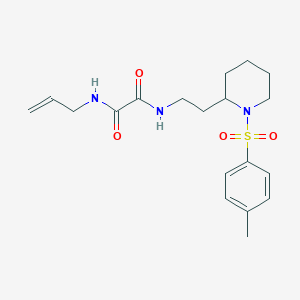
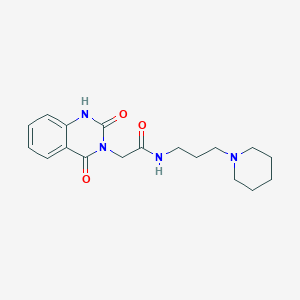
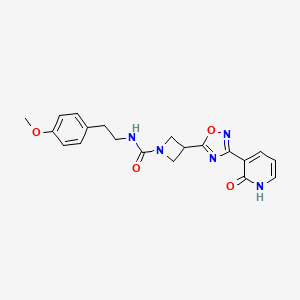
![Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-](/img/structure/B2495468.png)
![4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2495469.png)
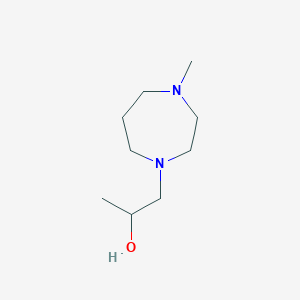
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495472.png)
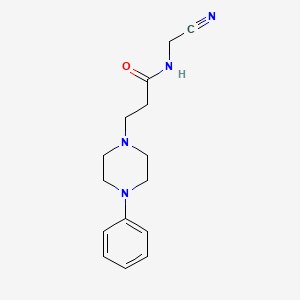
![4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495476.png)
![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2495478.png)